6,6-Dimethyl-1-azaspiro[3.5]nonane
Description
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Structure
3D Structure
Properties
Molecular Formula |
C10H19N |
|---|---|
Molecular Weight |
153.26 g/mol |
IUPAC Name |
6,6-dimethyl-1-azaspiro[3.5]nonane |
InChI |
InChI=1S/C10H19N/c1-9(2)4-3-5-10(8-9)6-7-11-10/h11H,3-8H2,1-2H3 |
InChI Key |
YWNOJUQQIZJYLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2(C1)CCN2)C |
Origin of Product |
United States |
Synthetic Methodologies for 6,6 Dimethyl 1 Azaspiro 3.5 Nonane and Analogs
Retrosynthetic Analysis of the 1-Azaspiro[3.5]nonane Core
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves the deconstruction of a target molecule into simpler, commercially available starting materials. lucp.netwikipedia.orgias.ac.in This process allows for the logical planning of a synthetic route by identifying key bond disconnections and strategic functional group interconversions.
Disconnection Strategies for Spirocyclic Amine Scaffolds
The 1-azaspiro[3.5]nonane core features a spirocyclic junction where a single carbon atom is common to both the azetidine (B1206935) and cyclohexane (B81311) rings. Key to the retrosynthetic analysis of such a scaffold is the disconnection of the bonds forming the heterocyclic ring. For the azetidine ring in the 1-azaspiro[3.5]nonane system, two primary C-N bond disconnections are considered logical.
Disconnection Approach A: This involves breaking the C2-N1 and C4-N1 bonds. This approach points towards a precursor containing a cyclohexane ring with two functional groups at the 1,1-position that can react with a nitrogen source, such as ammonia (B1221849) or a primary amine. A plausible precursor would be a 1,1-bis(halomethyl)cyclohexane derivative or a corresponding diol that can be converted to a dihalide or ditosylate.
Disconnection Approach B: A more common and often more practical approach involves a two-step disconnection strategy. The first disconnection breaks one of the C-N bonds, for example, the C4-N1 bond. This leads to a monofunctionalized cyclohexane precursor. A subsequent disconnection of the C2-N1 bond then reveals the fundamental building blocks. This strategy often simplifies the synthesis of the precursors. For instance, a primary amine attached to the spirocyclic carbon via a methylene (B1212753) group and a leaving group on the propyl chain attached to the same carbon would be a viable precursor for an intramolecular cyclization.
A particularly effective strategy for the formation of the amine functionality is through reductive amination. This involves the reaction of a ketone with an amine in the presence of a reducing agent. In the context of the 1-azaspiro[3.5]nonane core, a retrosynthetic disconnection can be envisioned where the azetidine ring is formed from a precursor containing a ketone on the cyclohexane ring.
Strategic Considerations for the 6,6-Dimethyl Moiety
The presence of the 6,6-dimethyl group on the cyclohexane ring introduces important strategic considerations in the synthetic planning. This gem-dimethyl group can significantly influence the reactivity and conformational preferences of the molecule, a phenomenon known as the Thorpe-Ingold effect or gem-dimethyl effect. lucp.netwikipedia.orgchem-station.com
The Thorpe-Ingold effect posits that geminal substitution on a carbon chain increases the rate of intramolecular cyclization. wikipedia.orgchem-station.com This is attributed to a decrease in the internal bond angle between the substituents, which in turn brings the reactive ends of the molecule closer together, thus favoring ring closure both kinetically and thermodynamically. wikipedia.orgnih.govresearchgate.net Therefore, the 6,6-dimethyl group in the target molecule is expected to facilitate the final ring-closing step to form the azetidine ring.
From a synthetic standpoint, the gem-dimethyl group can be introduced at various stages:
Starting Material: A commercially available or readily synthesized cyclohexane derivative already containing the 4,4-dimethyl substitution (which will become the 6,6-dimethyl group in the final product) can be used. 4,4-dimethylcyclohexanone (B1295358) is a prime example of such a starting material.
Early-Stage Incorporation: The gem-dimethyl group can be introduced early in the synthetic sequence to a precursor of the cyclohexane ring.
Late-Stage Functionalization: While possible, introducing the gem-dimethyl group at a late stage is often more challenging and less efficient.
The presence of the gem-dimethyl group can also provide stereochemical control during the synthesis, although for the achiral target molecule 6,6-dimethyl-1-azaspiro[3.5]nonane, this is not a primary concern.
Established Approaches for Azaspiro[3.5]nonane Construction
The construction of the 1-azaspiro[3.5]nonane skeleton can be achieved through various cyclization reactions. These can be broadly categorized into intermolecular and intramolecular approaches.
Cyclization Reactions for Spiro Ring Formation
The formation of the strained four-membered azetidine ring is a key challenge in the synthesis of 1-azaspiro[3.5]nonane. Both intermolecular and intramolecular strategies have been developed for the synthesis of azetidines and their spirocyclic analogues. nih.govrsc.orgmagtech.com.cn
Intermolecular cyclization involves the reaction of two separate molecules to form the spirocyclic ring system. A plausible intermolecular approach for the synthesis of this compound could involve a [2+2] cycloaddition reaction. For instance, the reaction of an imine derived from 4,4-dimethylcyclohexanone with an appropriate alkene under photochemical or thermal conditions could potentially yield the desired spiro-azetidine core. However, controlling the regioselectivity and stereoselectivity of such reactions can be challenging.
Another intermolecular strategy involves the reaction of a 1,1-difunctionalized cyclohexane derivative with a nitrogen source. For example, 1,1-bis(bromomethyl)-4,4-dimethylcyclohexane could be reacted with a primary amine or ammonia to form the spiro-azetidine ring.
| Intermolecular Approach | Precursors | Reaction Type | Key Considerations |
| [2+2] Cycloaddition | Imine of 4,4-dimethylcyclohexanone and an alkene | Photochemical or thermal cycloaddition | Regio- and stereoselectivity can be difficult to control. |
| Nucleophilic Substitution | 1,1-Bis(halomethyl)-4,4-dimethylcyclohexane and a nitrogen source (e.g., NH₃) | Double nucleophilic substitution | Requires synthesis of the di-functionalized cyclohexane precursor. |
Intramolecular cyclization, where the ring is formed from a single molecule containing all the necessary atoms, is often a more efficient and controlled method for constructing cyclic systems, including spirocycles. researchgate.netbeilstein-journals.org For the synthesis of this compound, several intramolecular cyclization strategies can be envisioned.
One common approach involves the intramolecular nucleophilic substitution of a leaving group by an amine. A suitable precursor would be a 1-(aminomethyl)-1-(hydroxymethyl)cyclohexane derivative where the hydroxyl group is converted into a good leaving group (e.g., a tosylate or mesylate). The subsequent intramolecular cyclization would then form the azetidine ring. The presence of the gem-dimethyl group would be expected to facilitate this cyclization via the Thorpe-Ingold effect. lucp.netwikipedia.org
Another powerful intramolecular method is the reductive amination of a suitably functionalized ketone. For example, a precursor containing a ketone on the cyclohexane ring and a tethered amine could undergo intramolecular reductive amination to form the spiro-azetidine.
A domino radical bicyclization has also been reported for the synthesis of 1-azaspiro[4.4]nonane derivatives and could potentially be adapted for the [3.5] system. acs.org This involves the formation of two rings in a single step through a cascade of radical reactions.
| Intramolecular Approach | Precursor | Reaction Type | Key Considerations |
| Nucleophilic Substitution | 1-(Aminomethyl)-1-(halomethyl)-4,4-dimethylcyclohexane | Intramolecular SN2 reaction | Synthesis of the bifunctional precursor is required. The gem-dimethyl group should enhance the rate. wikipedia.orgchem-station.com |
| Reductive Amination | A ketone with a tethered amine on the cyclohexane ring | Intramolecular reductive amination | Requires a precursor with both a ketone and an amine functionality. |
| Radical Cyclization | Suitably functionalized alkenyl or aryl halide | Domino radical bicyclization | Can form multiple rings in one step, but may require specific radical initiators. acs.org |
Reductive Amination Strategies in Spirocyclic Synthesis
Reductive amination is a cornerstone of amine synthesis, offering a powerful method for the formation of carbon-nitrogen bonds. wikipedia.orgmasterorganicchemistry.com This reaction typically involves the condensation of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. wikipedia.orgmasterorganicchemistry.com For the synthesis of spiroazanes like this compound, an intramolecular reductive amination approach is particularly attractive.
A plausible synthetic route could commence with the reaction of 4,4-dimethylcyclohexanone with an appropriate amino alcohol, such as 3-amino-1-propanol. The initial reaction would form a hemiaminal intermediate, which would exist in equilibrium with the open-chain amino ketone. Subsequent intramolecular condensation would lead to a cyclic imine, which upon reduction with a suitable reagent like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), would yield the desired spiroazane. The choice of reducing agent is crucial; NaBH₃CN is often preferred as it is selective for the imine over the ketone, preventing the reduction of the starting cyclohexanone. masterorganicchemistry.com
| Step | Reactants | Intermediate | Product |
| 1 | 4,4-Dimethylcyclohexanone, 3-Amino-1-propanol | Amino ketone | Cyclic imine |
| 2 | Cyclic imine, Reducing agent (e.g., NaBH₃CN) | - | This compound |
Dialkylation of Activated Carbon Centers in Spirocompound Synthesis
A classical and effective method for the construction of spirocycles involves the dialkylation of a carbon atom positioned between two electron-withdrawing groups. This "activated" carbon center can be readily deprotonated to form a stable carbanion, which then acts as a nucleophile in a subsequent reaction with a di-electrophile.
In the context of synthesizing the this compound framework, one could envision a strategy starting from a suitably substituted cyclohexane derivative. For instance, a protected 4,4-dimethylcyclohexanone derivative could be functionalized at the alpha-position with a malonate ester or a similar activating group. Deprotonation of the central carbon of the malonate moiety with a strong base would generate a nucleophile. Treatment of this intermediate with a 1,3-dihalo-2-azapropane derivative would then lead to the formation of the spiro-fused azetidine ring through a double alkylation event. Subsequent hydrolysis and decarboxylation of the malonate ester would provide the spiroazane core.
[2+2] Cycloaddition Approaches for Azetidine Ring Formation
The [2+2] cycloaddition reaction is a powerful tool for the synthesis of four-membered rings, and it is particularly well-suited for the formation of the azetidine ring in spiroazanes. nih.gov The Staudinger synthesis, which involves the [2+2] cycloaddition of a ketene (B1206846) and an imine, is a prominent example of this approach and has been widely used to prepare β-lactams (azetidin-2-ones), which can be subsequently reduced to the corresponding azetidines. rsc.orgnih.govresearchgate.netmdpi.commdpi.com
To construct the this compound skeleton, an imine derived from 4,4-dimethylcyclohexanone could be reacted with a suitable ketene. The imine can be formed by the condensation of 4,4-dimethylcyclohexanone with a primary amine. The ketene, in turn, can be generated in situ from an acyl chloride and a tertiary amine base. mdpi.com The resulting spiro-β-lactam would possess the complete carbon and nitrogen framework of the target molecule. The final step would involve the reduction of the β-lactam carbonyl group using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) to afford this compound.
| Reactant 1 (Imine Precursor) | Reactant 2 (Ketene Precursor) | Product of [2+2] Cycloaddition | Final Product (after reduction) |
| 4,4-Dimethylcyclohexanone | Acetyl chloride | 6,6-Dimethyl-1-aza-2-oxospiro[3.5]nonane derivative | This compound derivative |
Rearrangement Reactions for Spirocycle Generation
Rearrangement reactions offer elegant and often stereoselective pathways to complex molecular architectures, including spirocycles. The pinacol (B44631) and semipinacol rearrangements are classic examples that can be harnessed to create spirocyclic ketones from vicinal diols or their derivatives. unacademy.comwikipedia.orgwikipedia.orgorganic-chemistry.orglibretexts.org
A strategy employing a pinacol-type rearrangement for the synthesis of the carbocyclic portion of this compound could start from a gem-dimethylcyclopentane derivative. For instance, 1-(1-hydroxycyclopentyl)-2,2-dimethylpropan-1-ol, upon treatment with acid, could undergo a pinacol rearrangement. Protonation of one of the hydroxyl groups followed by the loss of water would generate a carbocation. A subsequent 1,2-alkyl shift, involving the migration of a cyclopentyl carbon, would lead to the formation of a spiro[3.5]nonanone with the desired 6,6-dimethyl substitution pattern. This spirocyclic ketone could then be converted to the target spiroazane through methods such as reductive amination, as previously described.
The semipinacol rearrangement, which involves a heterosubstituted alcohol, provides an alternative approach. wikipedia.orgnih.govnih.govacs.org This reaction can be initiated by the departure of a leaving group, such as a tosylate or a halide, to generate an electron-deficient center that triggers the rearrangement. wikipedia.org
Advanced Synthetic Pathways for this compound
Modern synthetic organic chemistry has seen the advent of powerful transition metal-catalyzed reactions that enable the construction of complex molecules with high efficiency and selectivity. These advanced methods offer new avenues for the synthesis of spiroazanes.
Transition Metal-Catalyzed Coupling Reactions in Spiroazane Synthesis
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. These methodologies can be adapted for the construction of spirocyclic systems, including those containing nitrogen.
Palladium(0)-Catalyzed Spirocyclization (e.g., Mizoroki-Heck)
The Mizoroki-Heck reaction, a palladium-catalyzed coupling of an aryl or vinyl halide with an alkene, can be employed in an intramolecular fashion to construct cyclic and spirocyclic systems. chim.itresearchgate.netuwindsor.canih.gov This reaction typically proceeds via oxidative addition of the halide to a palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to regenerate the catalyst and form the product. chim.it
A potential strategy for the synthesis of a this compound precursor using an intramolecular Heck reaction could involve a substrate containing both a vinyl halide and a suitably tethered alkene on a cyclohexane ring. For example, a 4,4-dimethylcyclohexane derivative bearing an N-allyl-N-(2-bromovinyl)amino group could undergo an intramolecular Heck cyclization. The palladium catalyst would first oxidatively add to the carbon-bromine bond. The tethered allyl group would then insert into the palladium-carbon bond, and a subsequent reductive elimination sequence would form the azetidine ring, yielding a spiro-azetidine precursor.
| Catalyst | Substrate | Key Steps | Product |
| Pd(0) complex | N-allyl-N-(2-bromovinyl)cyclohexylamine derivative | Oxidative addition, Migratory insertion, Reductive elimination | 1-Azaspiro[3.5]nonene derivative |
This approach highlights the power of modern catalytic methods to construct challenging spirocyclic frameworks with high levels of control and efficiency.
Copper/Nickel-Catalyzed Arylboration for Spiro[3.n]alkanes
A powerful method for creating highly substituted spiro[3.n]alkanes involves the catalytic arylboration of spirocyclic cyclobutenes. nih.govnih.gov This approach enables the rapid generation of molecular complexity from simpler alkene precursors. nih.gov The choice of catalyst system is crucial and depends on the substitution pattern of the cyclobutene (B1205218) starting material. nih.gov
For certain activated alkenes, a dual catalyst system using both copper (Cu) and palladium (Pd) has been found to be effective. nih.gov However, for other substrates, particularly unactivated alkenes, a nickel (Ni)-catalyzed reaction provides higher yields. nih.gov For instance, the Ni-catalyzed arylboration of a 2-phenyl-substituted cyclobutene proceeds in high yield, although it may produce a mixture of regioisomers. nih.gov This methodology has been successfully applied to form various azaspiro[3.5]nonanes featuring quaternary stereogenic centers. nih.gov While these reactions often produce a single diastereomer, the regioselectivity can vary, though in many cases, the resulting isomers are separable by standard silica (B1680970) gel column chromatography. nih.govresearchgate.net
Table 1: Examples of Ni-Catalyzed Arylboration for Azaspiro[3.5]nonane Synthesis nih.gov Note: The following is a representative table based on data for analogous structures, illustrating the types of products achievable with this method.
| Product Number | Aryl/Alkenyl Bromide Used | Yield | Regioisomeric Ratio |
|---|---|---|---|
| 27 | 4-Bromotoluene | 81% | 2.5:1 |
| 28 | 4-Bromoanisole | 75% | 2.3:1 |
| 29 | 1-Bromo-4-(trifluoromethyl)benzene | 70% | 2.5:1 |
| 32 | 2-Bromopyridine | 73% | 3:1 |
| 36 | (E)-1-Bromo-2-phenylethene | 78% | 2.5:1 |
Domino Radical Bicyclization for Azaspiro[4.4]nonane Derivatives
Domino reactions, also known as cascade reactions, are highly efficient processes where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. epfl.ch A domino radical bicyclization has been developed for the synthesis of 1-azaspiro[4.4]nonane derivatives, which are structurally related to the azaspiro[3.5]nonane core. acs.orgnih.gov This process involves the formation and subsequent capture of alkoxyaminyl radicals. nih.gov
The reaction typically starts from O-benzyl oxime ethers that contain either a brominated or iodinated aromatic ring or a terminal alkynyl group, along with an alkenyl moiety. nih.gov The bicyclization is initiated by a radical initiator, such as 2,2′-azobisisobutyronitrile (AIBN) or triethylborane (B153662) (Et3B), and is promoted by tributyltin hydride (Bu3SnH). nih.gov This methodology successfully generates the 1-azaspiro[4.4]nonane skeleton in yields ranging from 11–67%. acs.orgnih.gov The reaction generally produces a mixture of diastereomers, with a notable preference for the trans configuration, which can be explained by the Beckwith–Houk transition state model. acs.org
Table 2: Summary of Domino Radical Bicyclization for Azaspiro[4.4]nonanes acs.orgnih.gov
| Starting Material Type | Radical Initiator | Yield Range | Major Stereoisomer |
|---|---|---|---|
| O-benzyl oxime ethers with bromo/iodo aromatic ring | AIBN or Et3B | 11-67% | trans |
| O-benzyl oxime ethers with terminal alkynyl group | AIBN or Et3B | Moderate | trans |
Hypervalent Iodine Reagent-Mediated Spirocyclization
Hypervalent iodine reagents have emerged as highly valuable tools in modern organic synthesis, often serving as environmentally benign alternatives to toxic heavy metals. nih.govnih.gov These compounds are effective in promoting various oxidative transformations, including the construction of spirocyclic scaffolds via dearomatization processes. nih.govnih.gov
This methodology typically involves the intramolecular cyclization of substrates like ortho-substituted phenols to form aza-spiro compounds. nih.gov Reagents such as Phenyliodine(III) diacetate (PIDA) and Phenyliodine(III) bis(trifluoroacetate) (PIFA) act as powerful electrophiles. nih.gov For example, treating ortho-substituted phenolic derivatives with a stoichiometric amount of PIFA in a suitable solvent like trifluoroethanol can afford spirocyclic products in good yields. nih.gov Catalytic versions of this reaction have also been developed, using a catalytic amount of an iodoarene precursor with a terminal oxidant, which regenerates the active iodine(III) species in situ. nih.gov
Table 3: Hypervalent Iodine Reagents in Spirocyclization nih.gov
| Reagent | Abbreviation | Role | Typical Substrate | Product Type |
|---|---|---|---|---|
| Phenyliodine(III) diacetate | PIDA | Stoichiometric/Catalytic | ortho-substituted phenols | Spirocarbocycles |
| Phenyliodine(III) bis(trifluoroacetate) | PIFA | Stoichiometric | ortho-substituted phenols | Aza-spirocarbocycles |
| Iodotoluene / mCPBA | - | Catalytic | Functionalized amides | Spirocyclic systems |
One-Pot Multicomponent Reactions for Spiro Scaffolds
Multicomponent reactions (MCRs) are powerful synthetic strategies where three or more reactants are combined in a single step to form a product that incorporates structural features from each of the starting materials. researchgate.net This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate diverse and complex molecular architectures, including spiro scaffolds. researchgate.netajol.info
Various MCRs have been designed for the synthesis of spiro-heterocycles. For example, a one-pot, three-component reaction of an isatin, malononitrile (B47326) or ethyl cyanoacetate, and 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) has been developed using zinc oxide (ZnO) nanoparticles as an efficient and reusable catalyst to produce novel spiro[indoline-pyranodioxine] derivatives in moderate to excellent yields. nih.gov Another example is the one-pot reaction between ninhydrin, 1,2-diaminobenzene, N-heterocyclic compounds, and dialkylacetylenedicarboxylates, which yields various spiro-nitrogen heterocyclic compounds under mild conditions. ajol.info These methods highlight the operational simplicity and high yields that can be achieved through MCRs in spirochemistry. ajol.infonih.gov
Table 4: Examples of One-Pot Multicomponent Reactions for Spiro Scaffolds
| Reactants | Catalyst/Conditions | Spiro Scaffold Produced | Reference |
|---|---|---|---|
| Isatin, malononitrile/ethylcyanoacetate, 2,2-dimethyl-1,3-dioxane-4,6-dione | Nano-ZnO, Ethanol | Spiro[indoline-pyranodioxine] | nih.gov |
| Ninhydrin, 1,2-diaminobenzene, N-heterocycle, dialkylacetylenedicarboxylate | Acetonitrile, 50-60 °C | Spiro-indenoquinoxaline derivatives | ajol.info |
| Isatins, cycloketones, malononitrile | Lipase (PPL), Water, 40 °C | Spirooxindoles | mdpi.com |
Bio-inspired Synthetic Routes and Enzyme Catalysis in Spirochemistry
The use of enzymes and bio-inspired catalysts in organic synthesis is a rapidly growing field, offering green and highly selective alternatives to traditional chemical methods. frontiersin.orgresearchgate.net Enzymes operate under mild conditions, are biodegradable, and can exhibit unparalleled levels of stereoselectivity, making them ideal for the synthesis of complex, chiral molecules. frontiersin.orgresearchgate.net
While the direct enzymatic synthesis of this compound has not been specifically detailed, the principles of biocatalysis are being applied to the construction of spirocyclic systems. For instance, lipases have been successfully employed as catalysts in one-pot tandem reactions to produce spirooxindole frameworks from simple starting materials in aqueous media. mdpi.com This process combines the efficiency of a one-pot reaction with the environmental benefits of biocatalysis. mdpi.com Furthermore, bio-inspired approaches focus on designing synthetic catalysts that mimic the function of natural enzymes. nih.gov Metal-organic frameworks (MOFs) can be used to immobilize enzymes or to incorporate active sites that emulate enzyme function, creating robust and reusable heterogeneous catalysts. nih.gov These strategies hold significant promise for the future development of novel and sustainable synthetic routes to complex spirocycles.
Despite a comprehensive search for scientific literature, there is a significant lack of specific research data on the derivatization and functional group interconversions of This compound . The available scientific literature does not provide detailed research findings regarding the specific chemical modifications outlined for this particular compound.
Therefore, it is not possible to provide a detailed and scientifically accurate article on the following topics for this compound:
Introduction of Diverse Functional Groups on the Azaspiro Framework , including specific examples of alkylation, acylation, silylation, halogenation, and subsequent cross-coupling reactions, or the modification of the methyl groups at the 6-position.
Strategic Functionalization for Enhanced Research Utility , such as the installation of reactive handles for bioconjugation or the preparation of chiral derivatives and methods for enantiomeric enrichment.
Further research would be required to be published on this specific compound before a detailed article on its derivatization strategies could be written.
Derivatization Strategies and Functional Group Interconversions of 6,6 Dimethyl 1 Azaspiro 3.5 Nonane
Synthesis of Analogs for Structure-Activity Relationship Studies
The synthesis of analogs of 6,6-dimethyl-1-azaspiro[3.5]nonane is fundamental to understanding how structural modifications influence biological activity. This involves the strategic introduction of various functional groups and the exploration of alternative core structures.
Bioisosterism, the replacement of a part of a molecule with a chemically different group that retains similar biological activity, is a powerful tool in drug design. nih.govpatsnap.com For the this compound core, several spirocyclic systems could be considered as potential bioisosteres to modulate physicochemical properties such as lipophilicity, metabolic stability, and basicity, while maintaining a similar three-dimensional orientation of substituents. tandfonline.com
The concept of using spirocycles as bioisosteres has gained traction as a strategy to move away from flat, aromatic structures towards more three-dimensional and sp³-rich molecules. tandfonline.comrsc.org This shift can lead to improved physicochemical and pharmacokinetic profiles. tandfonline.com For instance, the replacement of a piperazine (B1678402) ring with 2,6-diazaspiro[3.3]heptane in the PARP inhibitor Olaparib resulted in significantly improved target selectivity. rsc.org
While direct bioisosteric replacements for this compound are not extensively documented, related azaspirocycles have been successfully employed as bioisosteres for common cyclic amines like piperidine (B6355638). univ.kiev.ua For example, 2-azaspiro[3.3]heptane is a known piperidine bioisostere. univ.kiev.ua The exploration of such analogs is a key strategy for lead optimization, allowing for the generation of new chemical entities with potentially improved properties. nih.govspirochem.com
| Parent Scaffold | Potential Spirocyclic Bioisostere | Rationale for Replacement |
| Piperidine | 1-Azaspiro[3.3]heptane | To improve metabolic stability and explore novel chemical space. univ.kiev.ua |
| Piperazine | 2,6-Diazaspiro[3.3]heptane | To enhance target selectivity and reduce off-target effects. rsc.org |
| Cyclohexane (B81311) | 7-Azaspiro[3.5]nonane | To introduce a nitrogen atom for potential hydrogen bonding while maintaining a similar carbon framework. |
This table presents potential bioisosteric replacements for common cyclic fragments, illustrating the principles that could be applied to the this compound scaffold.
Systematic modification of the substituents on the this compound core is a cornerstone of SAR studies. nih.gov This allows for the probing of the steric and electronic requirements of the biological target. While specific derivatization of this compound is not detailed in the available literature, general principles of amine chemistry can be applied.
The nitrogen atom of the azetidine (B1206935) ring is a primary site for derivatization. Standard reactions such as N-alkylation, N-acylation, and reductive amination can be employed to introduce a wide variety of substituents. These modifications can influence the compound's basicity, polarity, and ability to form hydrogen bonds, all of which are critical for biological activity.
Furthermore, the cyclohexane ring offers opportunities for substitution. The gem-dimethyl groups at the 6-position provide a specific steric environment that could be important for activity. Analogs with different alkyl groups at this position, or even the removal of these groups, would be valuable for understanding the role of this structural feature. Additionally, substitution at other positions on the cyclohexane ring could be explored to introduce functional groups that can interact with specific pockets of a biological target.
In a study of 1-oxa-8-azaspiro[4.5]decane derivatives as M1 muscarinic agonists, systematic modifications of the core structure, including the introduction of ethyl and methylene (B1212753) groups, led to compounds with preferential affinity for M1 receptors. nih.gov This highlights how subtle changes to the spirocyclic scaffold and its substituents can significantly impact biological activity and selectivity. nih.gov
| Position of Variation | Type of Modification | Potential Impact on Properties |
| Nitrogen (N-1) | Alkylation, Acylation, Arylation | Altered basicity, lipophilicity, and hydrogen bonding capacity. |
| C-6 | Variation of gem-dialkyl groups | Probing steric requirements of the binding pocket. |
| Other positions on the cyclohexane ring | Introduction of polar or non-polar groups | Exploring additional binding interactions and modulating solubility. |
This interactive table outlines potential sites for systematic variation on the this compound scaffold and the likely impact of these changes on the molecule's properties.
The reactivity and conformation of this compound and its derivatives are governed by a combination of steric and electronic factors. The spirocyclic nature of the molecule imparts a rigid three-dimensional structure, which can be advantageous for binding to a biological target by reducing the entropic penalty upon binding. tandfonline.com
The gem-dimethyl groups at the 6-position introduce significant steric bulk on the cyclohexane ring. This can influence the preferred conformation of the ring and may also sterically hinder reactions at adjacent positions. The conformational analysis of the 1-azaspiro[3.5]nonane system would likely reveal a preferred chair-like conformation for the cyclohexane ring, with the azetidine ring puckered. The orientation of substituents on the cyclohexane ring (axial vs. equatorial) could have a profound impact on their interaction with a biological target.
Electronically, the nitrogen atom is the most reactive center, being a nucleophile and a base. The electron-donating or -withdrawing nature of substituents on either ring will influence the nucleophilicity and basicity of the nitrogen. For instance, the introduction of an electron-withdrawing acyl group on the nitrogen will decrease its basicity and nucleophilicity. Conversely, alkyl groups will slightly increase its basicity.
Studies on other spirocyclic systems have shown that the nature of substituents can dramatically influence the course of chemical reactions. For example, in the synthesis of 3-methylthiospiro[4.5]trienones, different para-substituents on an N-aryl propynamide triggered divergent reaction pathways, leading to either quinolin-2-ones or spiro patsnap.comnih.gov-trienones. This highlights the delicate interplay of electronic effects in determining reaction outcomes.
Computational Chemistry and Theoretical Studies of 6,6 Dimethyl 1 Azaspiro 3.5 Nonane
Quantum Mechanical (QM) Approaches
Quantum mechanical methods are fundamental to understanding the electronic structure and inherent properties of a molecule.
Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics
Density Functional Theory (DFT) is a widely used quantum mechanical method for predicting the electronic structure of molecules. It could provide crucial data on the geometry, orbital energies, and thermodynamic stability of 6,6-Dimethyl-1-azaspiro[3.5]nonane. Such calculations would typically involve optimizing the molecular geometry to find the lowest energy conformation and then computing properties like the total energy, dipole moment, and the distribution of electron density. However, no specific DFT studies have been reported for this compound.
Ab Initio Methods for High-Accuracy Calculations
Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theoretical accuracy compared to DFT for certain properties. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could provide benchmark energetic and structural data for this compound. These high-accuracy calculations are computationally intensive and are often used to validate results from less demanding methods like DFT. To date, no such high-accuracy ab initio calculations have been published for this specific spirocycle.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. An FMO analysis for this compound would identify the likely sites for nucleophilic and electrophilic attack, providing a theoretical basis for its chemical behavior. The energy gap between the HOMO and LUMO is also a key indicator of chemical reactivity and kinetic stability. Without underlying QM calculations, a specific FMO analysis for this compound cannot be performed.
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations
These computational techniques are essential for studying the conformational landscape and dynamic behavior of flexible molecules.
Conformational Analysis and Energy Landscapes
The spirocyclic structure of this compound, featuring a four-membered azetidine (B1206935) ring fused to a six-membered cyclohexane (B81311) ring, presents an interesting case for conformational analysis. Molecular mechanics force fields could be used to explore the potential energy surface, identifying stable conformers and the energy barriers between them. This would reveal the preferred three-dimensional structures of the molecule. No detailed conformational analysis or energy landscape has been documented for this compound.
Dynamic Behavior and Flexibility of the Spirocyclic System
Molecular Dynamics (MD) simulations could offer a view of the time-dependent behavior of this compound in various environments, such as in a solvent. These simulations would illustrate the flexibility of the spirocyclic system, including ring puckering and the motion of the dimethyl-substituted cyclohexane ring relative to the azetidine ring. Such studies are crucial for understanding how the molecule might interact with biological targets or other molecules in a dynamic setting. As with other computational aspects, specific MD simulation data for this compound is not available in the scientific literature.
Reaction Mechanism Prediction and Validation
Computational methods are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the prediction and validation of reaction mechanisms.
The exploration of a chemical reaction's mechanism begins with the identification of stationary points on the potential energy surface, including reactants, products, intermediates, and, crucially, transition states. A transition state represents the highest energy point along the minimum energy pathway between reactants and products. Computational techniques, such as density functional theory (DFT), are employed to locate these transition state structures. For a hypothetical reaction involving this compound, such as an N-alkylation or a ring-opening reaction, computational models would be used to find the geometry of the transition state. rsc.org
Once a transition state is located, its identity is confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. To validate that the located transition state connects the intended reactants and products, an Intrinsic Reaction Coordinate (IRC) analysis is performed. The IRC path is the minimum energy pathway in mass-weighted coordinates leading from the transition state down to the corresponding energy minima of the reactant and product. ekb.egresearchgate.net This analysis ensures the correct connectivity of the reaction path.
For a hypothetical reaction of this compound, the IRC analysis would trace the geometric changes, such as bond breaking and formation, and the energy profile as the molecule transforms from the reactant, through the transition state, to the product.
Table 1: Hypothetical IRC Analysis Data for a Reaction of this compound
| Reaction Coordinate (s) | Energy (kcal/mol) | Key Bond Distance 1 (Å) | Key Bond Distance 2 (Å) |
| -2.0 (Reactant-like) | 2.5 | 1.45 | 2.80 |
| -1.0 | 8.9 | 1.60 | 2.50 |
| 0.0 (Transition State) | 15.2 | 1.95 | 2.10 |
| 1.0 | 7.3 | 2.40 | 1.70 |
| 2.0 (Product-like) | 0.0 | 2.90 | 1.50 |
Beyond identifying the reaction pathway, computational chemistry can quantify the kinetic and thermodynamic parameters of a transformation. researchgate.net Thermodynamic properties such as the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) determine the spontaneity and position of equilibrium of a reaction. These can be calculated from the optimized geometries and vibrational frequencies of the reactants and products.
Kinetic parameters, primarily the activation energy (Ea), are derived from the energy difference between the reactants and the transition state. The activation energy is a critical factor in determining the reaction rate. Computational studies can compare different potential reaction pathways for this compound, identifying the one with the lowest activation barrier as the most kinetically favorable. mdpi.com
For instance, in a potential synthetic modification of this compound, computational analysis could predict whether a reaction is likely to proceed under specific temperature and pressure conditions and at what rate.
Table 2: Hypothetical Calculated Thermodynamic and Kinetic Data for Two Competing Reactions of this compound
| Parameter | Reaction Pathway A | Reaction Pathway B |
| ΔH (kcal/mol) | -10.5 | 5.2 |
| ΔS (cal/mol·K) | -5.0 | 15.0 |
| ΔG (kcal/mol) at 298 K | -9.0 | 0.7 |
| Activation Energy (Ea) (kcal/mol) | 20.1 | 35.8 |
Structure-Property Relationships via Chemoinformatics and Machine Learning
Chemoinformatics and machine learning offer powerful approaches to establish relationships between the structure of a molecule and its properties, enabling the prediction of characteristics for new or untested compounds. mdpi.com
Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, and electronic properties. ucsb.eduwiley.com For this compound, a variety of descriptors can be calculated, including molecular weight, logP (a measure of lipophilicity), polar surface area, number of hydrogen bond donors and acceptors, and quantum chemical descriptors like HOMO and LUMO energies. fluorochem.co.uk
These descriptors can be used to build Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models. nih.govnih.gov By correlating the descriptors of a set of known molecules with their measured properties (e.g., biological activity, solubility, toxicity), a mathematical model can be developed to predict these properties for new molecules like this compound.
Table 3: Selected Calculated Molecular Descriptors for this compound
| Descriptor | Value |
| Molecular Weight | 153.27 |
| LogP | 2.01 |
| Polar Surface Area (Ų) | 12.03 |
| Number of Hydrogen Bond Acceptors | 1 |
| Number of Hydrogen Bond Donors | 1 |
| Number of Rotatable Bonds | 0 |
In drug discovery, azaspirocyclic scaffolds are of great interest. nih.govacs.org Computational screening methods can be used to assess the potential of this compound or its derivatives as ligands for specific biological targets.
In ligand-based design, if a set of molecules with known activity against a target is available, their common structural features (a pharmacophore) can be identified. mdpi.com The structure of this compound could then be compared to this pharmacophore to predict its potential activity.
In receptor-based design, if the 3D structure of the biological target (e.g., a protein) is known, molecular docking simulations can be performed. mdpi.com These simulations would predict the binding mode and affinity of this compound within the active site of the receptor, providing insights into its potential as a drug candidate.
The most robust predictive models are built through the integration of computational and experimental data. mdpi.com For this compound, initial computational predictions about its properties or reactivity can guide targeted experiments. The results from these experiments can then be used to refine and validate the computational models, creating an iterative cycle of prediction and verification.
For example, a QSAR model might predict a certain biological activity for a series of derivatives of this compound. A small, carefully selected set of these derivatives could be synthesized and tested experimentally. The experimental results would then be fed back into the model to improve its predictive power for future generations of compounds. This integrated approach accelerates the discovery and optimization of new chemical entities.
Applications and Future Directions in Chemical Research
Role as a Building Block in Complex Molecular Architectures
The spirocyclic framework of 6,6-Dimethyl-1-azaspiro[3.5]nonane is a valued building block in synthetic and medicinal chemistry. acs.org Its rigid three-dimensional geometry is a key feature, offering a way to move beyond the flat, two-dimensional structures common in many older classes of molecules. acs.org This concept, often termed "escape from flatland," is crucial in medicinal chemistry for enhancing molecular interactions and biological activities. acs.org
The tetrahedral nature of the spiro-linked carbon forces the attached rings into nearly perpendicular orientations, creating a defined and predictable spatial arrangement. This structural rigidity makes the azaspiro[3.5]nonane moiety an excellent scaffold for arranging functional groups in precise orientations to interact with biological targets. Researchers utilize this scaffold to improve the physicochemical and pharmacokinetic properties of new drug candidates, including metabolic stability and aqueous solubility.
Derivatives such as 6,6-Dimethyl-7-oxa-1-azaspiro[3.5]nonane are explicitly used as building blocks in organic synthesis to construct more elaborate molecules. Similarly, functionalized spiro-compounds like (5R(S),6R(S))-1-X-6-(hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes serve as starting points for reactions that yield various complex derivatives, demonstrating the platform's versatility. mdpi.com
Exploration in Material Science Research
The exploration of spiro-heterocycles, including structures related to this compound, is an active area in material science. nih.gov The unique structural and electronic properties of these compounds make them promising candidates for advanced materials. nih.gov Their rigid, non-coplanar structures can be leveraged to create materials with specific mechanical and chemical properties.
Research in this area has identified spiro-heterocycles as potentially useful in the development of organic semiconductors, liquid crystals, and organic light-emitting diodes (OLEDs). nih.gov The ability to tailor the optical and electronic characteristics by modifying the molecular structure allows for the expansion of their potential applications across a wide range of technological fields. nih.gov While specific studies on this compound itself in materials are not extensively documented, the broader class of spiro-compounds is utilized in the production of specialty chemicals and materials with unique properties.
Investigation of Interactions with Biochemical Systems (General)
The distinct structure of the azaspiro[3.5]nonane core makes it a valuable tool for investigating biological processes and interactions. The presence of the nitrogen atom within the spiro ring allows the compound and its derivatives to form hydrogen bonds and other non-covalent interactions with biological macromolecules like proteins and nucleic acids. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.
Derivatives of the azaspiro[3.5]nonane scaffold have been shown to modulate the activity of various enzymes. The compound's ability to present functional groups in a fixed three-dimensional space allows for specific binding to enzyme active sites or allosteric sites. For instance, a related compound, 6,6-Dimethyl-7-oxa-1-azaspiro[3.5]nonane, has been noted for its ability to influence the activity of enzymes involved in metabolic pathways.
More specific research has been conducted on other spirocyclic heteroaromatic compounds, which were synthesized and evaluated for their potential in treating bacterial infections. One such study identified a spirocyclic compound that demonstrated significant inhibitory activity against E. coli DNA gyrase, a crucial bacterial enzyme. mdpi.com Other related compounds have been investigated as potential inhibitors of tRNA synthetase. mdpi.com
Table 1: Examples of Biochemical Interactions with Spiro-Heterocycles
| Biochemical Target Class | Specific Target Example | Observed Effect | Reference Compound Class | Source |
|---|---|---|---|---|
| Enzyme | E. coli DNA Gyrase | Inhibition (IC50 = 0.4 µM) | Fused, spirocyclic heteroaromatics | mdpi.com |
| G-Protein Coupled Receptor | GPR119 | Agonism | 7-Azaspiro[3.5]nonane derivatives | nih.gov |
| RNA | HIV trans-activation response (TAR) RNA | Inhibition of protein-RNA interaction | Indolino-piperidine and Isoquinoline-piperidine spirocycles | chemistryviews.org |
The azaspiro[3.5]nonane scaffold has proven particularly fruitful in the development of receptor-binding agents. A significant example is the design and synthesis of a novel class of 7-azaspiro[3.5]nonane derivatives as agonists for the G-protein-coupled receptor 119 (GPR119). nih.gov In this research, optimization of substituents on the piperidine (B6355638) nitrogen and an attached aryl group led to the identification of a potent GPR119 agonist. nih.gov This compound demonstrated a favorable pharmacokinetic profile and a glucose-lowering effect in animal models of diabetes, highlighting the therapeutic potential of this scaffold. nih.gov The related 6,6-Dimethyl-7-oxa-1-azaspiro[3.5]nonane has also been noted for its potential as an agonist for G-protein-coupled receptors involved in metabolism.
While most small-molecule drugs target proteins, there is growing interest in targeting RNA to develop new therapeutics. chemistryviews.org Spirocyclic compounds are emerging as a promising class of molecules for this purpose. chemistryviews.org The rational design of molecules that selectively bind to specific RNA secondary structures remains a challenge, but researchers have developed new azaspirocycles specifically as RNA binders. chemistryviews.orgnih.gov
One successful approach involves creating spirocycles that combine an aromatic unit with polyamine functions, which can selectively interact with features in RNA secondary structures. chemistryviews.org Synthetic pathways have been developed to produce novel indolino-piperidine and isoquinoline-piperidine spirocycles. chemistryviews.org Subsequent investigations found that some of these new compounds show promising activity as inhibitors of the interaction between the HIV trans-activation response (TAR) RNA and the Tat protein, a crucial interaction for the replication of the HIV-1 virus. chemistryviews.org This work underscores the potential of the spirocyclic framework in designing new small-molecule agents that target RNA. chemistryviews.org
Advancements in Synthetic Methodologies for Spiroazanes
The increasing interest in spiroazanes and related spiro-heterocycles has driven the development of new and efficient synthetic methods. These advancements aim to provide access to a wider diversity of spirocyclic structures with high yields and selectivity.
Modern synthetic strategies include:
Domino Radical Bicyclization: Researchers have developed methodologies to synthesize 1-azaspiro[4.4]nonane derivatives through a domino radical bicyclization process. This involves the formation and capture of alkoxyaminyl radicals to construct the spirocyclic core. sigmaaldrich.com
Catalytic Cascades: A Nickel-catalyzed four-component spirocyclization/carbonylation cascade has been reported for the synthesis of spirocyclobutyl γ-lactams and lactones. This efficient process forms four new carbon-carbon bonds in a single step with broad substrate scope and functional group tolerance. acs.org
Annulation Strategies: An expedient one-pot protocol for synthesizing spiro-heterocycles has been achieved through a modified Hauser–Kraus annulation. This multicascade process involves a sequence of Michael addition, Dieckmann cyclization, and subsequent rearrangements to deliver the final spiro product. acs.org
Table 2: Modern Synthetic Approaches to Spiro-Heterocycles
| Synthetic Methodology | Key Features | Resulting Scaffold Example | Source |
|---|---|---|---|
| Ni-Catalyzed Carbonylative Cascade | Four-component reaction, forms 4 C-C bonds in one step. | Spirocyclobutyl γ-lactams/lactones | acs.org |
| Microwave-Assisted MCRs | Accelerated reaction rates, improved yields. | Various spiro-heterocycles | nih.govrsc.org |
| Hauser–Kraus Annulation | One-pot, multi-cascade process. | Functionalized benzofuran (B130515) spiro-heterocycles | acs.org |
| Domino Radical Bicyclization | Involves formation and capture of radical intermediates. | 1-Azaspiro[4.4]nonane derivatives | sigmaaldrich.com |
Emerging Trends in Computational Design and Discovery for Azaspiro Compounds
The unique three-dimensional and conformationally rigid structure of azaspiro compounds, such as this compound, presents both significant opportunities and challenges in chemical research. enamine.netnih.govresearchgate.net While their distinct architecture is highly valuable in fields like drug discovery for fine-tuning molecular properties, the synthesis of novel derivatives can be complex and resource-intensive. nih.govnih.gov To address this, computational chemistry has emerged as an indispensable toolkit, enabling the in silico design, screening, and property prediction of new azaspiro molecules, thereby accelerating research and development. nih.govub.edu
A primary trend in the computational exploration of azaspiro compounds is the use of scaffold-based drug design (SBDD). In this approach, the core azaspiro framework, like that of this compound, serves as a starting point for generating virtual libraries of derivatives. arxiv.org Advanced algorithms can systematically add or modify functional groups and side chains on the core scaffold and predict the resulting changes in physicochemical properties, bioactivity, and pharmacokinetics. nih.govmdpi.com This allows researchers to rapidly explore vast chemical space and prioritize the most promising candidates for synthesis.
Machine learning and deep learning represent a revolutionary frontier in this field. ub.eduarxiv.org Generative models, such as the one described in the "DeepScaffold" tool, can learn the underlying chemical rules from existing molecule databases to design entirely new compounds based on a given scaffold. arxiv.org These models can be trained to optimize for specific properties, such as high binding affinity to a biological target or improved metabolic stability, guiding chemists toward novel azaspiro derivatives with a higher probability of success. mdpi.com
Quantum chemical methods are also being applied to gain a deeper understanding of the fundamental electronic properties of azaspiro compounds. nih.gov Theoretical investigations using methods like Density Functional Theory (DFT) can elucidate charge distribution, molecular orbital energies, and reactivity, which are crucial for designing molecules for applications in materials science or as specialized ligands in catalysis. nih.gov
Furthermore, molecular dynamics (MD) simulations and molecular docking are critical for studying how azaspiro-containing molecules interact with biological targets like proteins. mdpi.comnih.gov Docking algorithms predict the preferred binding orientation and affinity of a molecule within a protein's active site, while MD simulations can model the dynamic behavior of the molecule-protein complex over time, confirming the stability of the interaction. nih.govmdpi.com These techniques were used, for example, to design and validate derivatives of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide, a structurally related bicyclic compound, as potential viral inhibitors. nih.gov Such in silico validation is essential for de-risking the progression of drug discovery projects involving novel azaspiro scaffolds.
The integration of these computational tools allows for a multifaceted and efficient approach to chemical design. By combining scaffold-based generation, machine learning optimization, quantum mechanical property prediction, and molecular dynamics validation, researchers can navigate the complexities of azaspiro chemistry more effectively, accelerating the discovery of next-generation molecules. nih.govub.edu
Table 1: Computational Methodologies in Azaspiro Compound Design
| Computational Method | Primary Objective | Application Example | Relevant Sources |
| Scaffold-Based Design | To generate novel derivatives from a core structure and explore new chemical space. | Using a known azaspiro core to create virtual libraries of compounds with varied substituents for drug discovery. | arxiv.orgnih.gov |
| Machine Learning & Deep Learning | To predict properties and generate novel molecules with desired characteristics. | Employing generative models to design new azaspiro compounds with optimized binding affinity for a specific protein target. | ub.eduarxiv.org |
| Quantum Chemical Methods (e.g., DFT) | To understand electronic structure, charge distribution, and reactivity. | Calculating the electronic properties of novel sila- and germa-spirocyclic imines for materials science applications. | nih.gov |
| Molecular Docking | To predict the binding mode and affinity of a ligand to a biological target. | Screening a library of azaspiro derivatives against a cancer-related enzyme to identify potential inhibitors. | nih.govmdpi.com |
| Molecular Dynamics (MD) Simulations | To analyze the stability and conformational dynamics of a molecule or a ligand-protein complex. | Simulating the interaction of a designed azaspiro compound with a viral protease to confirm binding stability. | mdpi.comnih.gov |
Q & A
Q. What are the standard synthetic protocols for 6,6-Dimethyl-1-azaspiro[3.5]nonane, and how do reaction conditions influence yield?
The synthesis typically involves spirocyclic ring formation via intramolecular cyclization or nucleophilic substitution. Key variables include solvent polarity (e.g., THF vs. DCM), temperature (room temperature vs. reflux), and catalyst choice (e.g., acid-mediated vs. base-catalyzed). For reproducible yields, optimize stoichiometry using Design of Experiments (DOE) to test interactions between variables. Characterize intermediates via TLC or LC-MS to monitor reaction progress .
Q. What purification techniques are recommended for isolating this compound from complex mixtures?
Use gradient elution in flash chromatography (silica gel, hexane/ethyl acetate) for initial separation. For higher purity, employ preparative HPLC with a C18 column and acetonitrile/water mobile phase. Membrane-based separation (e.g., nanofiltration) is effective for large-scale purification, leveraging differences in molecular weight and polarity .
Q. How can researchers validate the structural integrity of this compound?
Combine spectroscopic methods:
- NMR : Compare and spectra with computational predictions (e.g., DFT-calculated shifts).
- Mass Spectrometry : Confirm molecular ion ([M+H]) via HRMS.
- X-ray Crystallography : Resolve spirocyclic conformation if crystalline derivatives are obtainable .
Q. What stability studies are critical for handling this compound in experimental workflows?
Conduct accelerated degradation studies under stress conditions:
- Thermal Stability : Heat samples at 40–60°C for 48–72 hours.
- Photostability : Expose to UV light (320–400 nm) and monitor decomposition via HPLC.
- Hydrolytic Stability : Test in acidic/basic aqueous solutions (pH 3–9) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
Apply density functional theory (DFT) to calculate:
Q. How should researchers address contradictions in reported biological activity data for this compound?
Perform a systematic meta-analysis to identify confounding variables:
- Assay Conditions : Compare cell lines, incubation times, and solvent effects (e.g., DMSO concentration).
- Structural Analogues : Test derivatives to isolate pharmacophore contributions.
Replicate disputed studies under controlled conditions and apply statistical rigor (e.g., ANOVA for inter-lab variability) .
Q. What methodological frameworks are suitable for studying the compound’s stability under catalytic hydrogenation?
Design a factorial experiment to test:
Q. How can researchers elucidate the compound’s structure-activity relationship (SAR) in medicinal chemistry?
Synthesize analogues with:
Q. What advanced separation strategies resolve diastereomers of this compound derivatives?
Employ chiral stationary phases (CSPs) in HPLC (e.g., cellulose tris(3,5-dimethylphenylcarbamate)). For preparative scale, use simulated moving bed (SMB) chromatography. Validate enantiomeric excess (ee) via circular dichroism (CD) spectroscopy .
Q. How can researchers optimize solvent-free synthesis routes for this compound to align with green chemistry principles?
Test mechanochemical methods (e.g., ball milling) with solid-state reactants. Monitor reaction progress using in-situ Raman spectroscopy. Compare energy efficiency and E-factors (waste/product ratio) against traditional methods .
Methodological Considerations
- Theoretical Frameworks : Anchor studies in spirocyclic chemistry or heterocyclic reactivity theories to guide hypothesis generation .
- Data Interpretation : Use multivariate analysis (e.g., PCA) to deconvolute complex spectral or biological datasets .
- Ethical Compliance : Ensure traceable documentation for synthetic protocols and raw data archiving to meet reproducibility standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
